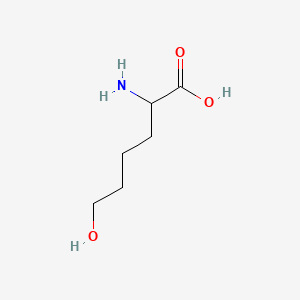

2-Amino-6-hydroxyhexanoic acid

Description

The exact mass of the compound this compound is 147.08954328 g/mol and the complexity rating of the compound is 105. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['206290', '32041', '16535']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 2-Amino-6-hydroxyhexanoic acid"

An In-depth Technical Guide to the Synthesis of 2-Amino-6-hydroxyhexanoic Acid

Authored by: Gemini, Senior Application Scientist

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a terminal hydroxyl group, makes it a valuable building block for synthesizing peptidomimetics, modified peptides, and other complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different routes. We will explore methodologies starting from ε-caprolactone, protected amino acids, and enzymatic transformations, offering researchers and drug development professionals a practical and scientifically rigorous resource for their synthetic endeavors.

Introduction: The Significance of this compound

The precise control over the structure of amino acid building blocks is paramount in modern drug discovery. Non-natural amino acids, such as this compound, offer a gateway to novel peptide-based therapeutics with enhanced properties, including increased metabolic stability, improved binding affinity, and unique conformational constraints. The terminal hydroxyl group in this compound provides a versatile handle for further chemical modifications, such as etherification, esterification, or conjugation to other molecules, thereby expanding its utility in the construction of complex bioactive compounds.

The primary challenge in synthesizing this molecule lies in the stereocontrolled introduction of the α-amino group while maintaining the integrity of the terminal hydroxyl functionality. This guide will dissect the most effective strategies to achieve this, providing a clear rationale for the selection of starting materials, protecting groups, and reaction conditions.

Comparative Overview of Synthetic Strategies

Several synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.

| Synthetic Strategy | Starting Material | Key Transformations | Advantages | Challenges |

| Route 1: The Lactone Aminolysis Approach | ε-Caprolactone | Ring-opening, Azidation/Amination, Hydrolysis | Readily available starting material, straightforward initial step. | Requires control of regioselectivity during amination, potential for side reactions. |

| Route 2: The Gabriel Synthesis from a Halogenated Precursor | 6-hydroxyhexanoic acid or its ester | Halogenation, Gabriel amine synthesis, Hydrolysis | High yields for the amination step, avoids over-alkylation. | Requires harsh hydrolysis conditions which may affect other functional groups. |

| Route 3: Enzymatic Synthesis | Keto-acid precursor | Transaminase-mediated reductive amination | High stereoselectivity, environmentally benign conditions. | Enzyme availability and stability can be limiting, substrate scope may be narrow. |

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Synthesis from ε-Caprolactone

This route leverages the reactivity of ε-caprolactone towards nucleophilic ring-opening, followed by the introduction of the amine functionality.

Caption: Workflow for the synthesis of this compound starting from ε-caprolactone.

-

Synthesis of 6-Bromohexanoic Acid:

-

To a round-bottom flask, add ε-caprolactone (1 equivalent) and a 48% aqueous solution of hydrobromic acid (HBr, 3 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Rationale: The acidic conditions catalyze the hydrolysis of the lactone to the corresponding ω-hydroxy carboxylic acid, which is then converted to the bromide via nucleophilic substitution by the bromide ion.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromohexanoic acid.

-

-

Synthesis of 2,6-Dibromohexanoic Acid (Hell-Volhard-Zelinsky Reaction):

-

Place 6-bromohexanoic acid (1 equivalent) in a flask equipped with a dropping funnel and a reflux condenser.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 equivalents).

-

Slowly add bromine (Br₂, 1.1 equivalents) dropwise to the mixture. The reaction is exothermic and will generate HBr gas, which should be neutralized with a trap.

-

Heat the mixture to 80-90 °C for 8-12 hours until the evolution of HBr ceases.

-

Rationale: This classic reaction introduces a bromine atom at the α-position of the carboxylic acid. PBr₃ reacts with the carboxylic acid to form an acyl bromide, which enolizes more readily, allowing for electrophilic attack by bromine at the α-carbon.

-

The crude 2,6-dibromohexanoic acid is typically used in the next step without extensive purification.

-

-

Synthesis of 2-Amino-6-bromohexanoic Acid:

-

The crude 2,6-dibromohexanoic acid is slowly added to a concentrated aqueous solution of ammonia (a large excess, e.g., 20-30 equivalents) at 0 °C.

-

The mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

-

Rationale: The ammonia acts as a nucleophile, displacing the α-bromide to form the amino acid. A large excess of ammonia is used to minimize the formation of di- and tri-alkylated byproducts.

-

-

Formation and Purification of this compound:

-

The reaction mixture from the previous step is heated to 50-60 °C for 4-6 hours to facilitate the hydrolysis of the terminal bromide to a hydroxyl group.

-

The excess ammonia is removed under reduced pressure. The resulting aqueous solution is then passed through a column of a strong cation-exchange resin (e.g., Dowex 50W).

-

The resin is washed with water to remove any remaining salts, and the desired amino acid is then eluted with a dilute aqueous ammonia solution.

-

The fractions containing the product are collected, combined, and concentrated to yield this compound.

-

Route 2: Enzymatic Synthesis

The use of enzymes, particularly transaminases, offers a highly stereoselective route to α-amino acids. This approach is gaining favor due to its green credentials and high efficiency.

Caption: General workflow for the enzymatic synthesis of this compound.

-

Preparation of the Substrate:

-

The keto-acid precursor, 2-oxo-6-hydroxyhexanoic acid, can be prepared by the oxidation of 6-hydroxyhexanoic acid using a suitable oxidizing agent.

-

-

Enzymatic Reaction:

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the 2-oxo-6-hydroxyhexanoic acid (1 equivalent), an amino donor (e.g., L-alanine or isopropylamine, 1.5-3 equivalents), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

-

Add the selected transaminase enzyme (commercially available or expressed in-house).

-

The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) for 12-24 hours. The progress is monitored by HPLC.

-

Rationale: The transaminase enzyme, with its PLP cofactor, catalyzes the transfer of an amino group from the amino donor to the keto-acid substrate. This reaction is typically highly stereoselective, yielding the L- or D-amino acid depending on the enzyme used.

-

-

Work-up and Purification:

-

The enzyme is removed by precipitation (e.g., by adding a water-miscible organic solvent or by heat denaturation) followed by centrifugation.

-

The supernatant is then purified, often using ion-exchange chromatography as described in Route 1, to isolate the pure this compound.

-

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the protons at the α-carbon, the terminal carbon bearing the hydroxyl group, and the methylene chain.

-

¹³C NMR will confirm the presence of the six distinct carbon atoms, including the carboxyl, α-carbon, and the carbon attached to the hydroxyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to determine the molecular weight of the compound, confirming the expected molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the product, which is particularly important for the enzymatic synthesis route.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through various chemical and enzymatic routes. The classical chemical methods, while robust, often require multiple steps and the use of harsh reagents. In contrast, enzymatic methods present an attractive alternative, offering high stereoselectivity and milder reaction conditions. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired stereopurity.

Future efforts in this area will likely focus on the development of more efficient and scalable enzymatic processes, including the discovery of novel transaminases with broader substrate scopes and enhanced stability. Furthermore, the integration of continuous flow chemistry with these synthetic routes could offer significant advantages in terms of safety, efficiency, and scalability.

Introduction: A Versatile Non-Proteinogenic Amino Acid

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-hydroxyhexanoic Acid

Prepared by: Gemini, Senior Application Scientist

This compound, systematically known as (S)-2-amino-6-hydroxyhexanoic acid and commonly referred to as L-6-Hydroxynorleucine, is a non-proteinogenic α-amino acid. It is a derivative of the essential amino acid L-lysine, where the epsilon (ε) amino group is replaced by a hydroxyl group. This structural modification imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and an α-amino acid moiety, allows for diverse chemical manipulations and incorporation into complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, analysis, and handling of this compound, intended for researchers, chemists, and drug development professionals. The insights herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. This compound is a chiral molecule, with the L-isomer ((2S)-configuration) being the most common form used in biochemical applications.

Structural and Molecular Data

The core structure consists of a six-carbon chain with an amino group at the α-position (C2) and a hydroxyl group at the terminal position (C6).

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-6-hydroxyhexanoic acid | [1] |

| Common Names | L-6-Hydroxynorleucine, ε-Hydroxynorleucine | [1] |

| CAS Number | 305-77-1 | [1][2] |

| Molecular Formula | C₆H₁₃NO₃ | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Monoisotopic Mass | 147.08954328 Da | [1] |

| Canonical SMILES | C(CCO)CC(C(=O)O)N | [1] |

| InChI Key | OLUWXTFAPJJWPL-YFKPBYRVSA-N | [1] |

Computed Physicochemical Properties

These properties are crucial for predicting solubility, membrane permeability, and reactivity.

| Property | Value | Source(s) |

| XLogP3 | -2.8 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 83.6 Ų | [1] |

| Complexity | 105 | [1] |

| pKa (Predicted) | 2.53 ± 0.24 (acidic), 9.7 (basic, est.) |

Synthesis and Manufacturing

The synthesis of enantiomerically pure L-6-Hydroxynorleucine is critical for its application in pharmaceuticals. Both enzymatic and chemical routes have been developed, with enzymatic methods often providing superior stereoselectivity and yields under milder conditions.

Enzymatic Synthesis (Recommended Protocol)

The most efficient and stereoselective method for producing L-6-Hydroxynorleucine is via the reductive amination of a keto-acid precursor, catalyzed by an amino acid dehydrogenase.[3] This approach leverages the high specificity of enzymes to achieve high optical purity (>99%).[3]

Caption: Enzymatic synthesis pathways for L-6-Hydroxynorleleucine.

Expert Insight: The choice of a coupled enzyme system (e.g., D-Amino Acid Oxidase with a dehydrogenase) is a classic example of dynamic kinetic resolution. Instead of discarding the unwanted D-isomer (max 50% yield), it is converted in situ to the common keto-acid intermediate, which is then stereoselectively reduced to the desired L-isomer, theoretically enabling a 100% yield.[4]

Step-by-Step Protocol for Enzymatic Synthesis: [3]

-

Precursor Synthesis: Racemic 6-hydroxynorleucine is prepared by the hydrolysis of 5-(4-hydroxybutyl)hydantoin.

-

D-Isomer Oxidation: The resulting racemic mixture is treated with D-amino acid oxidase. This enzyme selectively oxidizes the D-isomer to 2-keto-6-hydroxyhexanoic acid, leaving the L-isomer untouched.

-

Reductive Amination: The mixture from step 2, now containing L-6-hydroxynorleucine and the keto acid, is subjected to reductive amination.

-

Enzyme: Beef liver glutamate dehydrogenase.

-

Reagents: Ammonium source (e.g., ammonium chloride) and a hydride source (NADH).

-

Cofactor Regeneration: A cofactor recycling system, such as glucose dehydrogenase and glucose, is employed to regenerate NADH from NAD+, making the process cost-effective.

-

-

Reaction Conditions: The reaction is typically run in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) at room temperature.

-

Purification: The final product, L-6-hydroxynorleucine, is purified from the reaction mixture using ion-exchange chromatography.

-

Yields: This process achieves yields of 91-97% with an optical purity exceeding 99%.[3]

-

Chemical Synthesis

Chemical synthesis routes often begin from L-lysine. One notable strategy involves a three-step hydroxy-deamination sequence where the ε-amino group is converted to a hydroxyl group.[5][6] While offering a direct path from a common starting material, these methods may require protecting groups and harsher reagents compared to enzymatic routes.

Chemical Reactivity

The reactivity of this compound is governed by its three distinct functional groups: the α-amino group, the α-carboxyl group, and the terminal hydroxyl group.

Caption: Reactivity profile of this compound's key functional groups.

-

α-Amino Group: Behaves as a typical primary amine. It is nucleophilic and readily participates in amide bond formation (peptidic coupling). In synthetic applications, it must be protected (e.g., with Fmoc or Boc groups) to prevent self-polymerization and to direct reactivity to the carboxyl group.[6]

-

α-Carboxyl Group: Exhibits standard carboxylic acid reactivity. It can be esterified or converted to an amide. For peptide synthesis, it requires activation to form a more reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by an amino group.

-

Terminal Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This provides a secondary point for chemical modification, allowing the molecule to be used as a linker or to introduce specific functionalities onto a peptide backbone.

Expert Insight: The differential reactivity of the three functional groups is the cornerstone of this molecule's utility. During peptide synthesis, the α-amino and α-carboxyl groups are involved in forming the polypeptide chain, while the terminal hydroxyl group remains available for post-synthetic modifications, such as attaching polyethylene glycol (PEG) chains, fluorescent labels, or other drug molecules.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected spectral features and a standard analytical protocol.

Expected Spectroscopic Data

While a comprehensive public database of experimental spectra is limited, the structure allows for reliable prediction of its key spectral features.

| Technique | Expected Features |

| ¹H NMR | (in D₂O) α-H (C2): Triplet, ~3.7 ppm. β, γ, δ-H (C3, C4, C5): Multiplets, ~1.4-1.9 ppm. ε-H (C6): Triplet, ~3.6 ppm. |

| ¹³C NMR | (in D₂O) C=O (C1): ~175-180 ppm. Cα (C2): ~55-60 ppm. Cε (C6): ~60-65 ppm. Aliphatic Cs (C3, C4, C5): ~20-40 ppm. |

| FTIR | O-H (alcohol): Broad peak, ~3300-3400 cm⁻¹. N-H (amine): Medium peak, ~3300-3500 cm⁻¹. C-H (aliphatic): Sharp peaks, ~2850-2960 cm⁻¹. C=O (carboxyl): Strong, sharp peak, ~1700-1725 cm⁻¹. O-H (carboxyl): Very broad, ~2500-3300 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: m/z 148.0968. Key Fragments: Loss of H₂O (m/z 130.0862), Loss of HCOOH (m/z 102.0913), immonium ion (m/z 102.0913 from side chain loss).[7] |

Expert Insight: In mass spectrometry, the fragmentation of α-amino acids is well-characterized. Common fragmentation pathways for protonated this compound would include the neutral loss of water from the hydroxyl group, the combined loss of water and carbon monoxide from the carboxyl group, and cleavage of the Cα-Cβ bond, leading to the loss of the entire hydroxybutyl side chain.[7]

Analytical Method: HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids and assessing purity. Due to the lack of a strong chromophore, derivatization is required for sensitive UV or fluorescence detection. The o-phthaldialdehyde (OPA)/FMOC method is a robust choice.[8][9]

Caption: Workflow for quantitative analysis of amino acids by HPLC.

Step-by-Step HPLC Protocol:

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound standard in 0.1 N HCl.

-

Create a series of dilutions (e.g., 5 nM to 250 nM) in nanopure water to generate a standard curve.[9]

-

Prepare unknown samples in a similar aqueous matrix.

-

-

Derivatization Reagent:

-

Prepare an OPA reagent containing o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.

-

-

Automated Pre-Column Derivatization:

-

Use an autosampler programmed to mix a precise volume of sample with the OPA reagent immediately before injection. This is critical as OPA derivatives can be unstable.

-

-

Chromatographic Conditions: [8][9]

-

Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Sodium acetate buffer (e.g., 40 mM, pH 7.8).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

-

Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over 15-20 minutes to elute all amino acids.

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Column Temperature: 40 °C.

-

-

Detection:

-

Fluorescence Detector:

-

OPA derivatives: Excitation at 340 nm, Emission at 450 nm.

-

(If used) FMOC derivatives: Excitation at 266 nm, Emission at 305 nm.[8]

-

-

-

Quantification:

-

Integrate the peak area corresponding to the OPA-derivatized this compound.

-

Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

-

Applications and Biological Relevance

-

Pharmaceutical Intermediate: L-6-Hydroxynorleucine is a key chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs used to treat hypertension.[3]

-

Peptide Modification: It is used in solid-phase peptide synthesis to introduce a flexible, hydrophilic linker into a peptide sequence.[6] The terminal hydroxyl group can serve as an attachment point for other molecules without disrupting the peptide backbone.

-

Biological Activity: An unusual isomer, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, has demonstrated dose-dependent antidyslipidemic and antioxidant activity in preclinical studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 6-aminohexanoic acid provides guidance.[10]

-

Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Disclaimer: This information is synthesized from available data on similar compounds and should be used for guidance only. Always consult a specific, supplier-provided SDS before handling the chemical and perform a thorough risk assessment.

References

- 1. epsilon-Hydroxynorleucine | C6H13NO3 | CID 97725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-DL-norleucine | C6H13NO3 | CID 233487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of L-6-hydroxynorleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 10. bio.vu.nl [bio.vu.nl]

"2-Amino-6-hydroxyhexanoic acid CAS number 305-77-1"

An In-depth Technical Guide to 2-Amino-6-hydroxyhexanoic Acid (CAS 305-77-1)

Abstract

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a hydroxyl group on a hexanoic acid backbone, makes it a versatile chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, biological activities, and applications, with a focus on its potential in the development of novel therapeutics, including antiviral and antihypertensive agents.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its structure combines the key functional groups of an amino acid and a hydroxy acid, leading to its specific physical and chemical characteristics. These properties are fundamental for its application in chemical synthesis and for its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 305-77-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO₃ | [1] |

| Molecular Weight | 147.17 g/mol | [1][3][4] |

| Melting Point | 245-262 °C | [1] |

| Boiling Point | 361.7 °C at 760 mmHg | [1] |

| Density | 1.189 g/cm³ | [1] |

| pKa | 2.53 ± 0.24 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [3] |

| Synonyms | 6-Hydroxynorleucine, 6-Hydroxy-DL-norleucine, (e-Hydroxy-DL-norleucine) | [1][3][4] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is of critical importance, as the stereochemistry of chiral molecules often dictates their biological activity. A common and logical starting material for the synthesis of the (S)-enantiomer is L-lysine, a readily available and inexpensive chiral amino acid. One plausible synthetic strategy involves the selective replacement of the ε-amino group of L-lysine with a hydroxyl group.[2]

This transformation is not trivial and requires a multi-step process that typically involves:

-

Orthogonal Protection: The α-amino and carboxyl groups of L-lysine must be protected to prevent them from reacting in subsequent steps. The choice of protecting groups is crucial for the overall success of the synthesis, ensuring they can be removed without affecting other parts of the molecule.

-

Diazotization of the ε-Amino Group: The ε-amino group is converted into a diazonium salt. This is a classic method for converting an amino group into a good leaving group (N₂).

-

Hydrolysis: The diazonium salt is then displaced by a hydroxyl group through hydrolysis.

-

Deprotection: The protecting groups on the α-amino and carboxyl groups are removed to yield the final product.

A high-level overview of this synthetic workflow is presented below.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis of amino acids.[5][6] Due to the lack of a strong chromophore in most amino acids, pre-column derivatization is a common strategy to enhance detection by UV or fluorescence detectors.

Representative HPLC Protocol

This protocol is illustrative and based on common methods for amino acid analysis. Optimization for specific equipment and sample matrices is recommended.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., 0.1 N HCl).

-

Perform serial dilutions to create calibration standards within the desired concentration range (e.g., 5-250 nM).[6]

-

-

Pre-column Derivatization (OPA/FMOC Method):

-

The use of o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) allows for the derivatization of primary and secondary amines, respectively. This dual approach is comprehensive for amino acid profiling.

-

In an autosampler vial, mix the sample with the derivatizing reagents according to established protocols.[7] The reaction is rapid and can be automated.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Sodium acetate buffer (pH adjusted).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the derivatized amino acids.

-

Flow Rate: ~1.0 mL/min.

-

Column Temperature: 40 °C.[7]

-

Detection: Fluorescence detector (for OPA derivatives) and UV detector (for FMOC derivatives).[7][8]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound by comparing its retention time to that of a pure standard.

-

Quantify the amount of the compound by integrating the peak area and comparing it against a calibration curve generated from the standards.

-

Biological Role and Mechanism of Action

While this compound is not a proteinogenic amino acid, it and its isomers have demonstrated notable biological activities. Research on the structurally similar 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has shown dose-dependent lipid-lowering and in vitro antioxidant properties.[9] This suggests that this compound may also possess therapeutic potential in managing metabolic disorders.

Potential Mechanism for Lipid-Lowering Activity

The precise mechanism of action for the lipid-lowering effects of this compound is not yet fully elucidated. However, based on the mechanisms of other lipid-lowering agents, it may involve one or more of the following pathways:[10][11][12]

-

Inhibition of Cholesterol Synthesis: It could potentially interfere with key enzymes in the cholesterol biosynthesis pathway.

-

Modulation of Lipid Metabolism Signaling: It may influence signaling pathways that regulate lipid metabolism, such as the PI3K-Akt or MAPK pathways, which are known to be involved in the regulation of lipogenesis and fatty acid oxidation.[13] Activation of AMPK, a master regulator of cellular energy homeostasis, is another plausible mechanism that can lead to reduced synthesis of cholesterol and triglycerides.[13]

-

Antioxidant Effects: By reducing oxidative stress, the compound could protect against the oxidation of LDL cholesterol, a key event in the pathogenesis of atherosclerosis.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a specialized chemical intermediate.[1] Its chirality and bifunctionality make it an attractive starting material for the synthesis of more complex molecules with defined stereochemistry.

-

Antiviral Drug Synthesis: Non-proteinogenic amino acids are key components of many antiviral drugs, particularly protease inhibitors.[14] The unique structure of 6-hydroxynorleucine can be incorporated into peptide mimics (peptidomimetics) to improve their pharmacological properties, such as resistance to enzymatic degradation, enhanced binding affinity to viral targets, and improved oral bioavailability.[14]

-

Antihypertensive Drug Synthesis: As an amino acid derivative, it can serve as a building block for angiotensin-converting enzyme (ACE) inhibitors or other classes of antihypertensive drugs.

-

Metabolic Disease Research: Given its observed lipid-lowering and antioxidant activities, it is a valuable tool compound for research into the mechanisms of hyperlipidemia and other metabolic disorders.[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds like 6-hydroxyhexanoic acid and 6-aminocaproic acid can provide guidance on safe handling procedures.[15][16][17]

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[16] Handle in accordance with good industrial hygiene and safety practices.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[15] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] Recommended storage is at 2-8°C.[3]

-

First Aid:

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

- 1. Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. Mechanisms of lipid-lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

"isomers of 2-Amino-6-hydroxyhexanoic acid"

An In-depth Technical Guide to the Isomers of 2-Amino-6-hydroxyhexanoic Acid

Abstract

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic α-amino acid of significant interest in pharmaceutical and biochemical research. Its structure contains a chiral center at the α-carbon (C2), giving rise to two distinct stereoisomers: (R)- and (S)-2-Amino-6-hydroxyhexanoic acid. The spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities, metabolic pathways, and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry, analytical separation, stereoselective synthesis, and biological significance of these isomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Stereochemistry and Physicochemical Properties

The fundamental difference between the isomers of this compound lies in their stereochemistry. The α-carbon is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 4-hydroxybutyl side chain (-(CH₂)₄OH). This asymmetry results in two non-superimposable mirror images, or enantiomers.

-

(S)-2-Amino-6-hydroxyhexanoic acid

-

(R)-2-Amino-6-hydroxyhexanoic acid

These enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their optical activity—the direction in which they rotate plane-polarized light. Their biological properties can vary dramatically, a critical consideration in drug development where one enantiomer may be therapeutic while the other is inactive or even harmful.

"6-hydroxynorleucine biosynthesis pathway"

An In-depth Technical Guide to the Biosynthesis of 6-Hydroxynorleucine: From Hypothetical Pathways to Engineered Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxynorleucine (6-HNL) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its unique structure, featuring a hydroxylated, linear six-carbon backbone, makes it a valuable chiral building block for the synthesis of complex molecules, including potent vasopeptidase inhibitors[1]. Unlike canonical amino acids, 6-HNL does not have a well-characterized natural biosynthetic pathway. This guide provides a comprehensive technical overview for researchers and drug development professionals on the plausible biosynthetic routes to 6-HNL. By deconstructing the necessary biochemical transformations and leveraging principles of metabolic engineering, we outline strategies for the rational design and construction of microbial cell factories for the sustainable production of this high-value compound. This document moves beyond established knowledge to provide field-proven insights into the causality behind experimental design, pathway construction, and analytical validation, serving as a foundational resource for initiating research and development in this area.

Introduction: The Significance of 6-Hydroxynorleucine

6-Hydroxynorleucine (IUPAC name: (2S)-2-amino-6-hydroxyhexanoic acid) is an analog of norleucine containing a hydroxyl group at the terminal (C6) position of its aliphatic side chain[2][3][4]. This functional group introduces chirality and a site for further chemical modification, making it a highly desirable precursor in medicinal chemistry. The primary challenge impeding its broader application has been its limited availability from natural sources and the complexities associated with stereoselective chemical synthesis.

The development of a robust biosynthetic pathway would provide a cost-effective and environmentally benign alternative to chemical synthesis, enabling a stable supply of enantiomerically pure L-6-hydroxynorleucine[1]. This guide explores the biochemical logic required to construct such a pathway de novo by harnessing and engineering enzymes from diverse metabolic contexts.

Part 1: Deconstructing Biosynthesis: Plausible Pathways and Key Enzymatic Transformations

The construction of a novel biosynthetic pathway requires a logical combination of enzymatic reactions capable of performing the necessary chemical transformations on a suitable precursor. Based on known enzyme functionalities, we propose three primary hypothetical routes to L-6-hydroxynorleucine.

Pathway A: The L-Lysine Decarboxylation and Hydroxylation Route

This pathway leverages the readily available primary metabolite L-lysine as a starting precursor. L-lysine shares the same six-carbon backbone as 6-HNL, making it an ideal starting point[5]. The proposed transformation involves two key enzymatic steps: hydroxylation and decarboxylation.

-

Step 1: Hydroxylation of L-Lysine. The initial and most challenging step is the regioselective hydroxylation of the C6 carbon of L-lysine. This reaction requires a C-H activating enzyme, such as a cytochrome P450 monooxygenase (CYP) or a 2-oxoglutarate-dependent dioxygenase. While no native enzyme is known to perform this specific transformation, enzymes with similar activities on amino acid scaffolds have been extensively studied, suggesting that enzyme discovery or engineering is a viable approach[6][7][8]. The causality for selecting these enzyme classes lies in their proven ability to catalyze challenging oxidation reactions on unactivated carbon atoms.

-

Step 2: Oxidative Decarboxylation of 6-Hydroxy-L-lysine. The subsequent step would involve the conversion of the carboxyl group to an amino group. This is a non-trivial transformation. A more plausible route involves the conversion of L-lysine to cadaverine, followed by hydroxylation and subsequent oxidation and transamination to yield 6-HNL.

Causality of Experimental Choice: The L-lysine-based approach is predicated on the high intracellular availability of L-lysine in engineered microbial hosts. The primary experimental hurdle is the identification or engineering of a highly specific C6-hydroxylase to prevent hydroxylation at other positions on the lysine backbone.

Pathway B: The L-Norleucine Terminal Hydroxylation Route

This pathway proposes using L-norleucine as the direct precursor, requiring only a single hydroxylation step.

-

Step 1: Terminal Hydroxylation of L-Norleucine. This route is conceptually simpler but relies on an enzyme capable of hydroxylating the terminal methyl group of L-norleucine. This type of terminal aliphatic C-H hydroxylation is a chemically challenging reaction. However, certain P450 monooxygenases are known to perform such reactions. For instance, the hydroxylase LdoA has been shown to catalyze the hydroxylation of L-norleucine, albeit at the 5-position to yield (2S)-5-hydroxynorleucine[9]. This finding provides a critical proof-of-concept that norleucine is a viable substrate for hydroxylation and suggests that directed evolution or screening of homologous enzymes could yield a catalyst with the desired C6 regioselectivity.

Causality of Experimental Choice: The norleucine-based route is attractive due to its directness. The experimental strategy would focus on screening a library of P450s known for alkane hydroxylation against L-norleucine and then using protein engineering to shift the regioselectivity from C5 to C6.

Pathway C: A Chemoenzymatic-Inspired Biosynthetic Route

This pathway is designed by retrosynthetically applying the logic of a known successful chemoenzymatic synthesis of L-6-HNL[1]. The key is the in vivo generation of the precursor 2-keto-6-hydroxyhexanoic acid, followed by a final reductive amination step.

-

Step 1: Biosynthesis of 2-Keto-6-hydroxyhexanoic acid. This keto acid could potentially be synthesized from intermediates of the lysine degradation pathway or from α-ketoadipate, a central metabolic intermediate. This would likely require a multi-step enzymatic conversion involving hydroxylases, dehydrogenases, and transaminases sourced from various organisms.

-

Step 2: Reductive Amination. The final step involves the stereoselective conversion of the 2-keto group to an amino group. This can be efficiently catalyzed by amino acid dehydrogenases or aminotransferases. The use of glutamate dehydrogenase has been demonstrated in vitro for this purpose[1]. For in vivo production, engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs) could be employed, which have been successfully used in the industrial synthesis of other chiral amines and amino acids[10][11].

Causality of Experimental Choice: This route compartmentalizes the problem. The initial focus is on establishing a pathway to the keto-acid precursor, which can be assayed relatively easily. The final reductive amination step can leverage a wide array of well-characterized and highly efficient enzymes, reducing the risk associated with the final conversion.

digraph "Hypothetical_Biosynthesis_Pathways_to_6-Hydroxynorleucine" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Workflow for engineering a 6-HNL production strain.

Optimizing Metabolic Flux

To maximize the yield of 6-HNL, it is critical to channel metabolic intermediates towards its biosynthesis. Key strategies include:

-

Upregulating Precursor Supply: Overexpressing key enzymes in the L-lysine or L-norleucine biosynthetic pathways.

-

Deleting Competing Pathways: Knocking out genes that divert precursors into competing metabolic pathways (e.g., lysine degradation pathways or pathways that consume α-ketoadipate)[12].

-

Cofactor Regeneration: Ensuring a sufficient supply of cofactors like NADPH and O2 for the hydroxylase reactions, potentially by engineering the pentose phosphate pathway[9].

Part 3: Experimental Protocols and Analytical Methodologies

A self-validating system requires robust and reproducible protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: In Vitro Enzyme Activity Assay for a Candidate Hydroxylase

This protocol is designed to validate the function of a putative hydroxylase enzyme (e.g., a P450) in vitro.

-

Protein Expression and Purification:

-

Clone the codon-optimized gene for the candidate hydroxylase into an expression vector (e.g., pET-28a) and transform into E. coli BL21(DE3).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Purify the His-tagged protein using a Ni-NTA affinity chromatography column.

-

Verify purity and concentration using SDS-PAGE and a Bradford assay.

-

Enzymatic Reaction:

-

Prepare a 1 mL reaction mixture in a phosphate buffer (50 mM, pH 7.5) containing:

-

1-5 µM purified hydroxylase

-

1-2 µM of a required reductase partner (if using a P450 system)

-

5 mM substrate (e.g., L-lysine or L-norleucine)

-

1 mM NADPH (or an NADPH-regenerating system)

-

Incubate the reaction at 30°C for 2-4 hours with shaking.

-

Quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Product Detection:

-

Analyze the supernatant using HPLC-MS as described in Protocol 2.

-

Compare the chromatogram to an authentic standard of 6-hydroxynorleucine to confirm product formation.

Protocol 2: Analytical Quantification of 6-Hydroxynorleucine via HPLC-MS

This method provides sensitive and specific detection and quantification of 6-HNL in complex biological matrices like fermentation broth or enzyme assay mixtures[13][14].

-

Sample Preparation:

-

Centrifuge the sample (e.g., quenched reaction mix or culture supernatant) at 14,000 x g for 10 minutes to remove debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Derivatize the sample if necessary (e.g., using AccQ-Tag or similar reagents) to improve chromatographic retention and ionization efficiency, although direct detection is often possible.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

Parent Ion (m/z): 148.09 (for [M+H]+ of 6-HNL, C6H14NO3+)[2].

-

Fragment Ions (for MRM): Monitor characteristic fragments (e.g., loss of H2O, loss of COOH).

-

Quantification: Generate a standard curve using an authentic 6-hydroxynorleucine standard (5-1000 ng/mL) to calculate the concentration in unknown samples.

Parameter Value Rationale Column Type Reverse-Phase C18 Good retention for polar analytes like amino acids. Ionization Mode ESI Positive Amino groups are readily protonated for high sensitivity. Detection Mode MRM Provides the highest specificity by monitoring a specific parent-to-fragment transition, minimizing matrix interference. Precursor Ion [M+H]+ m/z 148.09 Corresponds to the molecular weight of 6-HNL (147.17 g/mol ) plus a proton[2].

Part 4: Applications in Drug Development

A reliable and scalable biosynthetic source of 6-HNL has direct implications for the pharmaceutical industry.

-

Accelerating Drug Discovery: The availability of 6-HNL as a building block facilitates the rapid synthesis of compound libraries for screening, potentially shortening the hit-to-lead phase[15].

-

Improving Process Chemistry: Biocatalytic production avoids the harsh reagents and solvents often used in chemical synthesis, leading to a greener and more sustainable manufacturing process. This aligns with the growing industry emphasis on green chemistry[10].

-

Enabling Novel Therapeutics: As a key intermediate for vasopeptidase inhibitors, an improved supply of 6-HNL could lower the cost of production for existing drugs and enable the development of new therapeutics in this class[1]. The incorporation of non-canonical amino acids like 6-HNL into peptides can also improve their pharmacokinetic properties, such as resistance to proteolysis.

Conclusion and Future Outlook

While a natural biosynthetic pathway for 6-hydroxynorleucine has not been identified, the principles of synthetic biology and metabolic engineering provide a clear and rational path toward its de novo production in microbial hosts. The strategies outlined in this guide—leveraging plausible biochemical logic, robust microbial chassis, and precise analytical methods—form a comprehensive framework for researchers to undertake this challenge. Future work will undoubtedly focus on the discovery and engineering of novel hydroxylases with the requisite C6 specificity, which remains the primary bottleneck. Success in this endeavor will not only provide a sustainable source of a valuable pharmaceutical intermediate but will also expand the synthetic capabilities of engineered biological systems.

References

- 1. Enzymatic synthesis of L-6-hydroxynorleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epsilon-Hydroxynorleucine | C6H13NO3 | CID 97725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-DL-norleucine | C6H13NO3 | CID 233487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. UNII - 874D12O72W [precision.fda.gov]

- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Enzyme-Enzyme Interactions in Monolignol Biosynthesis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Metabolic engineering of Corynebacterium glutamicum to enhance L-leucine production | Semantic Scholar [semanticscholar.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. mdpi.com [mdpi.com]

Enzymatic Synthesis of L-6-Hydroxynorleucine: A Technical Guide for Pharmaceutical Intermediate Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-6-hydroxynorleucine is a non-proteinogenic amino acid of significant interest to the pharmaceutical industry. Its unique structure, featuring a hydroxyl group at the terminal (C-6) position and a chiral center at the alpha-carbon, makes it a valuable building block, or synthon, for complex, high-value molecules. Notably, it serves as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs designed to treat cardiovascular conditions like hypertension.[1][2] Traditional chemical synthesis of such specific stereoisomers is often complex, requiring multiple protection/deprotection steps and chiral resolution, which can lead to low yields and significant chemical waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative. Enzymatic routes provide unparalleled stereoselectivity, operate under mild aqueous conditions, and offer a greener, more sustainable manufacturing profile. This guide provides a detailed technical overview of the primary enzymatic strategies for producing L-6-hydroxynorleucine with high optical purity. We will delve into the mechanistic basis of two principal pathways: a robust chemoenzymatic method employing reductive amination and a forward-looking strategy based on direct C-H bond hydroxylation. This document is intended to equip researchers and process chemists with the foundational knowledge and practical protocols to implement and advance the biocatalytic production of this critical pharmaceutical intermediate.

Introduction: The Significance of L-6-Hydroxynorleucine

Chemical Structure and Properties

L-6-hydroxynorleucine, or (2S)-2-amino-6-hydroxyhexanoic acid, is an analog of the common amino acid L-norleucine, distinguished by a primary alcohol functional group at the terminus of its linear four-carbon side chain.

-

Molecular Formula: C₆H₁₃NO₃[3]

-

Molecular Weight: 147.17 g/mol [3]

-

Key Features: A primary amine (C-2), a carboxylic acid (C-1), and a primary alcohol (C-6). The stereochemistry at the C-2 position is critical for its function in chiral drug synthesis.

A Key Chiral Synthon in Drug Development

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety. L-6-hydroxynorleucine provides a pre-defined stereocenter and a reactive hydroxyl group, making it an ideal starting point for building more complex molecules. Its most prominent application is in the synthesis of vasopeptidase inhibitors.[1][2] These drugs simultaneously inhibit two key enzymes involved in blood pressure regulation, offering a dual mechanism of action for treating hypertension. The L-configuration and the C-6 hydroxyl group are essential for the correct binding and activity of the final drug product.

Rationale for Biocatalysis

The synthesis of optically pure L-6-hydroxynorleucine via conventional organic chemistry is fraught with challenges, including the difficulty of introducing the C-6 hydroxyl group without affecting other functional groups and the need to separate the desired L-enantiomer from its D-counterpart. Enzymatic synthesis elegantly circumvents these issues by leveraging the inherent selectivity of biocatalysts.[4]

Advantages of Enzymatic Synthesis:

-

Stereospecificity: Enzymes can produce the desired L-isomer with exceptional optical purity (>99% enantiomeric excess), eliminating the need for costly chiral resolution steps.[1]

-

Regioselectivity: Enzymes can target a specific position on a molecule (e.g., the C-6 position) with high precision.

-

Mild Reaction Conditions: Reactions proceed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh or toxic reagents.

-

Sustainability: Biocatalytic processes are environmentally friendly and align with the principles of green chemistry.

Enzymatic Strategies for L-6-Hydroxynorleucine Synthesis

Two primary enzymatic strategies have proven effective for the synthesis of L-6-hydroxynorleucine. The first is a well-established chemoenzymatic route, while the second involves direct hydroxylation, representing a more cutting-edge approach.

Strategy A: Chemoenzymatic Synthesis via Reductive Amination

This highly effective strategy builds the final amino acid from a keto-acid precursor in a stereocontrolled fashion. The core of this pathway is the use of a dehydrogenase enzyme to install the amino group onto a carbon skeleton that already contains the required C-6 hydroxyl group.

The synthesis starts with 2-keto-6-hydroxyhexanoic acid. This precursor is converted to L-6-hydroxynorleucine through the action of glutamate dehydrogenase from bovine liver.[1] This enzyme catalyzes the transfer of an amino group from an amino donor (like L-glutamate or ammonia) to the keto acid, with the concomitant oxidation of a reduced nicotinamide cofactor (NADH to NAD⁺). The reaction is highly stereoselective, producing exclusively the L-enantiomer.

A key insight for process efficiency involves the use of a racemic starting material, which is often cheaper to produce chemically. Racemic 6-hydroxynorleucine can be produced by the hydrolysis of 5-(4-hydroxybutyl)hydantoin.[1] This racemic mixture is then subjected to a two-enzyme cascade:

-

D-Amino Acid Oxidase (DAAO): This enzyme selectively oxidizes the unwanted D-6-hydroxynorleucine to its corresponding keto acid (2-keto-6-hydroxyhexanoic acid), leaving the desired L-enantiomer untouched.

-

Glutamate Dehydrogenase (GDH): The GDH, along with NADH and an ammonium source, then converts the newly formed keto acid entirely into L-6-hydroxynorleucine.

This elegant deracemization process allows for a theoretical 100% conversion of the racemic starting material into the pure L-isomer, achieving reported yields of 91-97% with an optical purity greater than 99%.[1]

Caption: Chemoenzymatic synthesis of L-6-hydroxynorleucine via reductive amination.

Strategy B: Direct Regioselective Hydroxylation

A more direct and potentially more efficient route is the regioselective hydroxylation of an inexpensive, readily available precursor like L-norleucine. This involves the formidable chemical challenge of activating a specific, unactivated C-H bond at the terminal methyl group. Nature has evolved several classes of enzymes capable of such feats.

This superfamily of non-heme iron enzymes catalyzes a wide range of oxidation reactions, including hydroxylations.[5] They utilize molecular oxygen (O₂) and a co-substrate, α-ketoglutarate (α-KG), to hydroxylate a target substrate.

-

Mechanism: The iron center in the enzyme's active site coordinates with the substrate, α-KG, and O₂. This leads to the oxidative decarboxylation of α-KG to succinate, generating a highly reactive iron(IV)-oxo species (ferryl intermediate) that is responsible for abstracting a hydrogen atom from the substrate, followed by hydroxyl rebound to form the final product.[5]

-

Insights from Lysine Hydroxylases: While no native KDO is known to specifically produce L-6-hydroxynorleucine, extensive research on L-lysine hydroxylases provides a powerful blueprint.[6][7] Various KDOs have been discovered that hydroxylate L-lysine with high regio- and stereoselectivity at the C-3, C-4, or C-5 positions.[8][9][10] This demonstrates the principle that KDOs can be found or engineered to target specific positions on an amino acid side chain. The search for a C-6 hydroxylase for norleucine is a promising area for enzyme discovery and protein engineering.

Cytochrome P450s are heme-containing enzymes renowned for their ability to hydroxylate a vast array of substrates, including unactivated C-H bonds.[11][12] They are particularly adept at ω-hydroxylation (hydroxylation of the terminal carbon).

-

Mechanism: The P450 catalytic cycle is complex, involving the substrate binding to the heme iron, followed by a series of electron transfers from a reductase partner (typically involving NADPH). This activates molecular oxygen to form a potent oxidizing species, Compound I, which carries out the hydroxylation.[11][12]

-

Applicability: A P450 enzyme could potentially convert L-norleucine directly to L-6-hydroxynorleucine in a single step. The primary challenges in this approach are identifying a P450 with the desired activity and selectivity, ensuring efficient coupling with its reductase partner, and managing potential over-oxidation of the product.

Caption: Conceptual pathways for the direct hydroxylation of L-norleucine.

Comparative Analysis of Strategies

| Feature | Strategy A: Reductive Amination | Strategy B: Direct Hydroxylation |

| Starting Material | 2-Keto-6-hydroxyhexanoic Acid or Racemic 6-Hydroxynorleucine | L-Norleucine |

| Key Enzyme(s) | Glutamate Dehydrogenase, D-Amino Acid Oxidase | Fe(II)/αKG Dioxygenase or Cytochrome P450 |

| Cofactor(s) | NADH, (FAD for DAAO) | α-Ketoglutarate (for KDO), NADPH (for P450) |

| Stereocontrol | Excellent (>99% ee demonstrated)[1] | Expected to be excellent based on enzyme class |

| Current Status | Proven and documented at lab scale[1] | Conceptual; requires enzyme discovery/engineering |

| Main Advantage | High yield and purity with known enzymes | Potentially fewer steps, uses cheaper starting material |

| Main Challenge | Synthesis of the keto-acid precursor | Finding or engineering an enzyme with C-6 selectivity |

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis and are based on established methodologies. All procedures should be performed by trained personnel in a suitable laboratory environment.

Protocol 1: Synthesis via Reductive Amination from a Racemic Mixture

This protocol describes the deracemization of DL-6-hydroxynorleucine to yield the pure L-enantiomer, adapted from the work of Hanson et al.[1]

Materials:

-

DL-6-hydroxynorleucine

-

D-Amino Acid Oxidase (DAAO) from porcine kidney

-

Beef Liver Glutamate Dehydrogenase (GDH)

-

Catalase (to decompose H₂O₂ byproduct from DAAO)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Ammonium Chloride (NH₄Cl)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)

-

Ion-exchange resin for purification

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of DL-6-hydroxynorleucine in potassium phosphate buffer.

-

Enzyme Addition (Phase 1): Add D-amino acid oxidase and catalase to the solution. The catalase is critical to break down the hydrogen peroxide generated by the DAAO reaction, which can otherwise inactivate the enzymes.

-

Incubation (Phase 1): Gently agitate the mixture at a controlled temperature (e.g., 30-37°C) and monitor the conversion of the D-isomer. This can be tracked by HPLC analysis.

-

Reagent Addition (Phase 2): Once the D-isomer is fully converted to the keto acid, add NH₄Cl (as the amine source), NADH, and glutamate dehydrogenase to the same reaction vessel.

-

Incubation (Phase 2): Continue the incubation, monitoring the formation of L-6-hydroxynorleucine and consumption of the keto acid and NADH (which can be monitored spectrophotometrically at 340 nm).

-

Reaction Quench: Once the reaction is complete (typically 24-48 hours), terminate it by acidifying the solution (e.g., with HCl to pH 2) or by heat inactivation, followed by centrifugation to remove precipitated protein.

-

Product Isolation: Purify the L-6-hydroxynorleucine from the reaction supernatant using cation-exchange chromatography.

Protocol 2: Whole-Cell Biocatalysis for Hydroxylation (A Model System)

This protocol outlines a general workflow for developing a whole-cell biocatalyst for direct hydroxylation, based on successful systems for other hydroxylysines.[6][8]

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the gene for a putative hydroxylase (KDO or P450)

-

Growth media (e.g., LB or Terrific Broth) with appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

-

L-Norleucine (substrate)

-

Buffer for biotransformation (e.g., M9 minimal media or phosphate buffer)

-

(For KDOs): α-ketoglutarate, FeSO₄, Ascorbate

-

(For P450s): Glucose (as an energy source for cofactor regeneration)

Step-by-Step Methodology:

-

Strain Development: Transform the E. coli host with the expression vector containing the hydroxylase gene.

-

Cultivation: Grow a starter culture overnight. Inoculate a larger volume of growth media and grow cells at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Cool the culture to a lower temperature (e.g., 18-25°C), add IPTG to induce protein expression, and continue incubation for 16-20 hours.

-

Cell Harvest: Harvest the cells by centrifugation and wash with the biotransformation buffer. The resulting cell paste can be used directly or stored frozen.

-

Biotransformation: Resuspend the cell paste in the biotransformation buffer to a desired cell density. Add the substrate (L-norleucine) and any required co-substrates (e.g., α-KG, FeSO₄ for KDOs; glucose for P450s).

-

Reaction: Incubate the cell suspension with vigorous shaking for aeration at a controlled temperature (e.g., 30°C) for 24-72 hours. Monitor product formation by taking time-point samples, centrifuging to pellet cells, and analyzing the supernatant by HPLC or LC-MS.

-

Product Recovery: After the reaction, pellet the cells and recover the supernatant containing the product for subsequent purification.

Caption: High-level workflows for the two primary synthesis protocols.

Product Purification and Analysis

Rigorous purification and analysis are essential to confirm the identity, quantity, and optical purity of the synthesized L-6-hydroxynorleucine.

Purification Strategy: Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is the standard method for purifying amino acids from fermentation broths or reaction mixtures.[13][14]

-

Principle: At a pH below its isoelectric point (pI), L-6-hydroxynorleucine will have a net positive charge (due to the protonated amine group) and will bind to a cation-exchange resin.

-

Procedure: The crude reaction supernatant is loaded onto a cation-exchange column. The column is washed to remove unbound impurities. The bound product is then eluted by increasing the pH or the salt concentration of the buffer, which neutralizes the charge on the amino acid, causing it to detach from the resin.[15]

Analytical Verification

A self-validating protocol requires robust analytical methods to monitor the reaction and qualify the final product.

| Technique | Principle & Application | Typical Conditions |

| HPLC with Pre-column Derivatization | The product is reacted with a derivatizing agent (e.g., o-phthaldialdehyde/OPA) to create a fluorescent or UV-active compound, enabling sensitive detection and quantification.[16][17] | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and an aqueous buffer. Detection: Fluorescence or UV. |

| LC-MS | Liquid chromatography separates the components of the mixture, and mass spectrometry provides a precise mass-to-charge ratio, confirming the molecular weight and identity of the product.[18] | Column: C18 or HILIC. Ionization: Electrospray Ionization (ESI). Detection: Mass Spectrometry (MS). |

| Chiral HPLC | A specialized HPLC column with a chiral stationary phase is used to separate the L- and D-enantiomers, allowing for the precise determination of optical purity (enantiomeric excess). | Column: Chiral column (e.g., crown ether or ligand-exchange based). Mobile Phase: Varies by column type. Detection: UV or Fluorescence. |

Conclusion and Future Outlook

The enzymatic synthesis of L-6-hydroxynorleucine is a powerful demonstration of how biocatalysis can address key challenges in pharmaceutical manufacturing. The chemoenzymatic route using glutamate dehydrogenase is a well-validated, high-yield method capable of producing material with the exquisite optical purity required for drug development.[1]

Looking forward, the field is moving towards more streamlined processes. The discovery or engineering of a highly regioselective hydroxylase (either a KDO or a P450) that can directly convert L-norleucine to L-6-hydroxynorleucine would represent a significant process simplification and cost reduction. Advances in metagenomic screening, computational enzyme design, and directed evolution will be the driving forces in achieving this next-generation biocatalytic route. The continued development of these enzymatic tools will undoubtedly expand the synthetic chemist's toolbox, enabling the sustainable production of this and other valuable chiral intermediates.

References

- 1. Enzymatic synthesis of L-6-hydroxynorleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. epsilon-Hydroxynorleucine | C6H13NO3 | CID 97725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Lysine Hydroxylases in the Clavaminic Acid Synthase-Like Superfamily for Efficient Hydroxylysine Bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US9512452B2 - L-lysine hydroxylase and production method for hydroxy-L-lysine and hydroxy-L-pipecolic acid using same - Google Patents [patents.google.com]

- 10. New enzymes and method for preparing hydroxylated L-lysine or L-ornithine and analogs thereof - Patent 2876156 [data.epo.org]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. US2878282A - Purification of lysine - Google Patents [patents.google.com]

- 16. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

2-Amino-6-hydroxyhexanoic Acid: A Technical Guide to a Versatile Lysine Analogue for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-amino-6-hydroxyhexanoic acid, a non-proteinogenic amino acid and a structural analogue of lysine. We will delve into its synthesis, mechanism of action, and its applications as a research tool and potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of a Hydroxylated Lysine Mimic

This compound, also known as 6-hydroxynorleucine, is a fascinating molecule that mirrors the essential amino acid L-lysine, with a key distinction: the epsilon-amino group of lysine is replaced by a hydroxyl group. This seemingly subtle modification has profound biological consequences, positioning this compound as a valuable tool for interrogating and manipulating lysine-dependent cellular processes.

The structural similarity allows it to act as a competitive antagonist or a mimic of lysine in various biological pathways. This mimicry can lead to the inhibition of enzymes that recognize or modify lysine, or its incorporation into proteins, leading to altered protein function. Understanding these interactions is crucial for its application in fields ranging from enzyme kinetics to drug discovery.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |

| CAS Number | 305-77-1 | --INVALID-LINK-- |

| Melting Point | 245-262 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in aqueous acid | --INVALID-LINK-- |

| Synonyms | 6-Hydroxynorleucine, DL-6-Hydroxynorleucine, Hexahomoserine | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

A common route for the chemical synthesis involves the modification of L-lysine. One reported method utilizes a one-pot amidation reaction between lysine and γ-valerolactone under mild conditions (e.g., 100 °C for 12 hours) to produce a derivative, which can then be further processed to yield this compound.[]

Enzymatic Synthesis: A Stereospecific Approach

For applications requiring high stereochemical purity, enzymatic synthesis is the preferred method. A notable process involves the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase from beef liver. This method can produce L-6-hydroxynorleucine with high yield (89%) and excellent optical purity (>99%).[2]